9H-Fluorene-2,7-diamine,N,N,N',N'-tetramethyl- 9H-Fluorene-2,7-diamine,N,N,N',N'-tetramethyl-
Brand Name: Vulcanchem
CAS No.: 13261-63-7
VCID: VC8067548
InChI: InChI=1S/C17H20N2/c1-18(2)14-5-7-16-12(10-14)9-13-11-15(19(3)4)6-8-17(13)16/h5-8,10-11H,9H2,1-4H3
SMILES: CN(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N(C)C
Molecular Formula: C17H20N2
Molecular Weight: 252.35 g/mol

9H-Fluorene-2,7-diamine,N,N,N',N'-tetramethyl-

CAS No.: 13261-63-7

Cat. No.: VC8067548

Molecular Formula: C17H20N2

Molecular Weight: 252.35 g/mol

* For research use only. Not for human or veterinary use.

9H-Fluorene-2,7-diamine,N,N,N',N'-tetramethyl- - 13261-63-7

Specification

CAS No. 13261-63-7
Molecular Formula C17H20N2
Molecular Weight 252.35 g/mol
IUPAC Name 2-N,2-N,7-N,7-N-tetramethyl-9H-fluorene-2,7-diamine
Standard InChI InChI=1S/C17H20N2/c1-18(2)14-5-7-16-12(10-14)9-13-11-15(19(3)4)6-8-17(13)16/h5-8,10-11H,9H2,1-4H3
Standard InChI Key PBWSLSWOCDRPKX-UHFFFAOYSA-N
SMILES CN(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N(C)C
Canonical SMILES CN(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N(C)C

Introduction

Chemical Identity and Structural Features

Molecular Structure

9H-Fluorene-2,7-diamine,N,N,N',N'-tetramethyl- features a fluorene core—a tricyclic aromatic system comprising two benzene rings fused to a central cyclopentadiene ring. The 2,7-positions are substituted with dimethylamino groups (-N(CH₃)₂), imparting electron-donating characteristics (Figure 1). The compound’s planar geometry enhances π-conjugation, making it suitable for optoelectronic applications .

Molecular Formula: C₁₇H₂₀N₂
Molecular Weight: 252.35 g/mol
CAS Registry: 13261-63-7

Spectroscopic Properties

  • ¹H NMR: Signals for aromatic protons appear between δ 7.2–7.5 ppm, while methyl groups on nitrogen resonate at δ 2.8–3.1 ppm .

  • ¹³C NMR: Quaternary carbons in the fluorene backbone are observed near δ 140–150 ppm, with methyl carbons at δ 40–45 ppm .

Synthesis and Modifications

Synthetic Routes

The synthesis of 9H-Fluorene-2,7-diamine,N,N,N',N'-tetramethyl- involves two key steps (Table 1):

StepReactionReagents/ConditionsYield
1Nitro reductionSnCl₂·2H₂O, HCl, 65°C65%
2AlkylationCH₃I, K₂CO₃, DMF, RT80%
  • Nitro Reduction: 2,7-Dinitrofluorene is reduced using stannous chloride in hydrochloric acid to yield 2,7-diaminofluorene .

  • Tetramethylation: The primary amines undergo alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃) to install dimethylamino groups .

Derivative Formation

  • Dihydrochloride Salt: Protonation with HCl yields 9H-fluorene-2,7-diamine dihydrochloride (CAS 5178-56-3), enhancing solubility in polar solvents .

  • Polymer Precursors: Reaction with dibromofluorene derivatives facilitates the synthesis of π-conjugated polymers for organic photovoltaics .

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in dimethylformamide (DMF), chloroform, and tetrahydrofuran (THF); poorly soluble in water .

  • Thermal Stability: Decomposes above 250°C, with a glass transition temperature (Tg) of ~120°C, ideal for solution-processed thin films .

Electronic Properties

  • HOMO/LUMO Levels: Computational studies suggest HOMO at -5.2 eV and LUMO at -2.8 eV, enabling hole-transport capabilities in organic semiconductors .

  • Optical Absorption: Shows strong UV-Vis absorption at λₘₐₓ = 350 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹), attributed to π→π* transitions .

Applications in Research and Industry

Organic Electronics

  • Hole-Transporting Materials (HTMs): The compound’s electron-donating groups improve charge mobility in perovskite solar cells, achieving power conversion efficiencies (PCE) up to 3.02% .

  • Polymer Synthesis: Serves as a monomer for conjugated polymers like poly(fluorene-alt-carbazole), used in light-emitting diodes (LEDs) .

Medicinal Chemistry

  • Antiviral Agents: Analogues with prolinamide substituents exhibit picomolar inhibitory activity against hepatitis C virus (HCV) genotype 1b (EC₅₀ = 36 pM) .

  • Cytotoxicity: CC₅₀ values >100 μM in Huh5-2 cell lines indicate low cytotoxicity, favorable for therapeutic applications .

Catalysis and Materials Science

  • Phase-Transfer Catalysts: Tetraalkylated fluorene derivatives facilitate chlorination reactions in organic synthesis .

  • Luminescent Probes: Functionalization with cyanide groups yields fluorophores for bioimaging .

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